

Application Notes and Protocols: Nitration of Nicotinic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Nitronicotinic acid*

Cat. No.: B120788

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental component in various biological processes and serves as a key precursor in the synthesis of pharmaceuticals and other specialty chemicals. The introduction of a nitro group onto the pyridine ring of nicotinic acid, specifically at the 5-position to yield **5-nitronicotinic acid**, is a critical step in the development of various therapeutic agents. This document provides a comprehensive, step-by-step guide to the nitration of nicotinic acid, including detailed experimental protocols and quantitative data.

Reaction Principle

The nitration of nicotinic acid is an electrophilic aromatic substitution reaction. The pyridine ring of nicotinic acid is electron-deficient, which typically makes electrophilic substitution challenging. However, under strongly acidic conditions using a mixture of concentrated nitric acid and sulfuric acid, the highly reactive nitronium ion (NO_2^+) is generated. This potent electrophile then attacks the pyridine ring, preferentially at the 5-position, to yield **5-nitronicotinic acid**. The reaction is carefully controlled at low temperatures to manage its exothermic nature and prevent side reactions.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the nitration of nicotinic acid, based on established laboratory procedures. These values can be adapted depending on the scale of the reaction.

Parameter	Value	Notes
Reactants		
Nicotinic Acid	1.0 equivalent	Starting material
Concentrated Nitric Acid (68-70%)	1.5 - 2.0 equivalents	Source of the nitro group
Concentrated Sulfuric Acid (95-98%)	3.0 - 4.0 equivalents	Catalyst and dehydrating agent
Reaction Conditions		
Reaction Temperature	0 - 10 °C	Critical for controlling the reaction rate
Reaction Time	2 - 4 hours	Monitored by TLC or LC-MS
Work-up & Purification		
Quenching Medium	Crushed Ice/Ice-water	To precipitate the product
Purification Method	Recrystallization	e.g., from aqueous ethanol
Expected Yield	60 - 80%	Varies with scale and conditions

Experimental Protocol

This protocol details the laboratory-scale synthesis of **5-nitronicotinic acid** from nicotinic acid.

Materials and Equipment:

- Nicotinic acid
- Concentrated nitric acid (HNO₃, 68-70%)

- Concentrated sulfuric acid (H₂SO₄, 95-98%)
- Crushed ice
- Distilled water
- Ethanol
- Round-bottom flask (appropriate size)
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice-water bath
- Thermometer
- Büchner funnel and flask
- Filter paper
- Beakers
- pH paper or pH meter

Procedure:

- Preparation of the Nitrating Mixture:
 - In a clean, dry beaker, carefully add a measured volume of concentrated nitric acid.
 - Place the beaker in an ice-water bath and allow it to cool to below 10 °C.
 - Slowly and with constant stirring, add the required volume of concentrated sulfuric acid to the cold nitric acid. Caution: This mixing is highly exothermic. Maintain the temperature of the mixture below 10 °C throughout the addition.
 - Once the addition is complete, allow the nitrating mixture to cool to 0-5 °C.

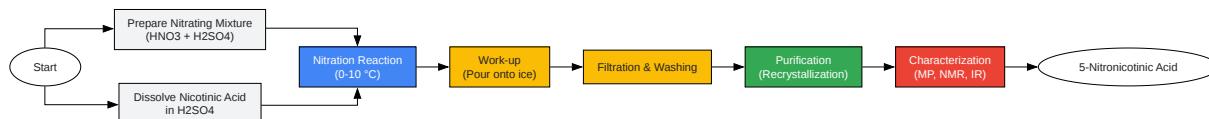
- Reaction Setup:

- Place a measured amount of nicotinic acid into a round-bottom flask equipped with a magnetic stir bar.
- Add a sufficient amount of concentrated sulfuric acid to dissolve the nicotinic acid. This may require gentle warming, after which the solution should be cooled back down to 0-5 °C in an ice-water bath.

- Nitration Reaction:

- Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the stirred solution of nicotinic acid in sulfuric acid.
- Carefully monitor the internal temperature of the reaction mixture and maintain it between 0 °C and 10 °C using the ice-water bath. The rate of addition should be controlled to prevent a rise in temperature.
- After the complete addition of the nitrating mixture, continue to stir the reaction mixture at 0-10 °C for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Work-up and Isolation:


- Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will cause the crude **5-nitronicotinic acid** to precipitate out of the solution.
- Allow the ice to melt completely, then collect the solid precipitate by vacuum filtration using a Büchner funnel.
- Wash the collected solid with several portions of cold distilled water to remove any residual acid. The pH of the filtrate should be checked to ensure it is near neutral.

- Purification:

- The crude product can be purified by recrystallization. A common solvent system is a mixture of ethanol and water.
- Dissolve the crude solid in a minimum amount of hot ethanol.
- Add hot water dropwise until the solution becomes slightly turbid.
- Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
- Characterization:
 - The final product, **5-nitronicotinic acid**, can be characterized by determining its melting point and using spectroscopic techniques such as ^1H NMR, ^{13}C NMR, and IR spectroscopy.

Visualizing the Workflow

The following diagram illustrates the key stages of the nitration of nicotinic acid.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **5-nitronicotinic acid**.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and

gloves, should be worn at all times. All procedures involving concentrated acids should be performed in a well-ventilated fume hood.

- To cite this document: BenchChem. [Application Notes and Protocols: Nitration of Nicotinic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b120788#step-by-step-guide-to-the-nitration-of-nicotinic-acid\]](https://www.benchchem.com/product/b120788#step-by-step-guide-to-the-nitration-of-nicotinic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com